Photodieldrin

描述

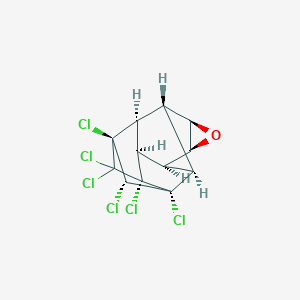

Structure

2D Structure

属性

IUPAC Name |

3,4,5,6,6,7-hexachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)3-1-4-5(2(3)7-6(1)19-7)11(9,16)12(17,18)10(4,8)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVDWMTZZYUFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C(C4C1C5(C(C3(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6C2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O | |

| Record name | PHOTODIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Photodieldrin appears as beige crystals or white powder. (NTP, 1992) | |

| Record name | PHOTODIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | PHOTODIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13366-73-9 | |

| Record name | PHOTODIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Formation and Transformation Pathways of Photodieldrin

Abiotic Phototransformation Mechanisms of Dieldrin (B1670511) to Photodieldrin

Abiotic phototransformation is a crucial pathway for the environmental fate of dieldrin, leading to the formation of this compound. This process is influenced by various factors, including the characteristics of light and the environmental matrix where the reaction occurs.

This compound is reported as a major conversion product of dieldrin when exposed to sunlight. researchgate.netnih.gov Studies have shown that both natural sunlight and ultraviolet (UV) irradiation can induce the formation of this compound from dieldrin. researchgate.netnih.govgwdg.decdc.govgovinfo.govpic.int Specifically, UV light with wavelengths below 300 nm has been observed to cause dechlorination, while photoisomerization can occur at wavelengths greater than 300 nm. gwdg.de

The intensity and wavelength distribution of light significantly influence the rate and pathways of photoreactions. islandscholar.cagla.ac.uk For instance, the conversion of dieldrin to this compound on plant foliage can be enhanced by photosensitizers. Rotenone (B1679576), for example, demonstrated an activity as a sensitizer (B1316253) approximately 100 times greater than benzophenone (B1666685) in promoting the transformation of leaf deposits to this compound. who.int Acetone and acetophenone (B1666503) have also been identified as sensitizers that can facilitate the photoisomerization of aldrin (B1666841) to photoaldrin, a precursor to this compound. annualreviews.orgepa.gov

The environmental matrix plays a critical role in the phototransformation of dieldrin to this compound. This compound has been detected in various environmental compartments, including soil, water, and on plant surfaces. researchgate.netnih.govnih.govcdc.govgovinfo.govpic.intwho.int

On plant surfaces, such as grass, substantial conversion of dieldrin to this compound has been reported. pic.intwho.int This suggests that foliage acts as a significant site for this phototransformation. In soil, this compound has been found decades after the initial application of aldrin or dieldrin, indicating the long-term persistence of this photoreaction. researchgate.netnih.govacs.org

The efficiency of photodegradation can vary depending on the soil type and other sorptive materials. For instance, after 168 hours of ultraviolet irradiation, dieldrin exhibited different photodecomposition rates across various environmental media: 9.6% on loam soil, 1.2% on clay soil, and a significantly higher 44% on activated charcoal. cdc.govgovinfo.gov Clay minerals, particularly acidic kaolinite (B1170537) and attapulgite (B1143926), have been shown to catalyze the decomposition of dieldrin, with half-lives significantly reduced under acidic conditions. who.int

Table 1: Photodecomposition of Dieldrin on Various Environmental Media under UV Irradiation (168 hours)

| Environmental Medium | Photodecomposition Rate (%) |

| Loam Soil | 9.6 |

| Clay Soil | 1.2 |

| Activated Charcoal | 44 |

| Source: cdc.govgovinfo.gov |

This compound is formed primarily from the photoisomerization of dieldrin. researchgate.netannualreviews.org Dieldrin itself is a metabolic product of aldrin, formed rapidly through epoxidation in the environment, including in living systems and by sunlight and bacteria. researchgate.netnih.govwikipedia.orgnoaa.govresearchgate.net Therefore, aldrin serves as an indirect precursor to this compound via dieldrin.

The general pathway involves aldrin being converted to its epoxide, dieldrin, which then undergoes photolysis to yield this compound. researchgate.netnih.govannualreviews.org In some instances, aldrin can also directly convert to photoaldrin, which can further react with oxygen atoms (O(3P)) to form this compound. gwdg.deannualreviews.org This highlights a dual pathway for this compound formation from aldrin, either directly or indirectly through dieldrin.

Biotic Transformation Pathways Leading to this compound Formation

Beyond abiotic processes, microorganisms also contribute to the formation of this compound from dieldrin in diverse environmental settings.

Microbial activity has been identified as a pathway for the transformation of dieldrin into this compound. cdc.govgovinfo.gov this compound has been found among the metabolic products of dieldrin in microorganisms isolated from various environments, including soil, water (specifically Lake Michigan), rat intestines, and the rumen stomach contents of cows. researchgate.netnih.gov This indicates that the biotic formation of this compound is not limited to terrestrial environments but also occurs in aquatic and biological systems. While dieldrin is generally resistant to biodegradation, certain microbial strains demonstrate the ability to transform it. who.int

Research has identified several microorganism genera capable of altering dieldrin, leading to the formation of metabolites including this compound. Specifically, Pseudomonas, Bacillus, and Trichoderma species have been implicated in the transformation of the dieldrin molecule. who.intepa.gov Marine microorganisms have also been reported to transform dieldrin, with this compound being a major metabolic product. researchgate.net While some white rot fungi of the Phlebia genus are known to degrade dieldrin, the specific formation of this compound by these fungi requires further clarification. researchgate.net

Table 2: Microorganism Genera Implicated in Dieldrin Transformation to this compound

| Microorganism Type | Genera Implicated | Environmental Compartments |

| Bacteria | Pseudomonas | Soil, Water, Rat Intestines, Cow Rumen researchgate.netnih.govwho.intepa.gov |

| Bacteria | Bacillus | Soil, Water, Rat Intestines, Cow Rumen researchgate.netnih.govwho.intepa.gov |

| Fungi | Trichoderma | Soil, Water, Rat Intestines, Cow Rumen researchgate.netnih.govwho.intepa.gov |

| Marine Microorganisms | Not specified, but confirmed | Marine environments researchgate.net |

Enantiomeric Composition and Chirality in this compound Formation

While aldrin and dieldrin are considered prochiral or achiral compounds, their photoproducts, including this compound and photoaldrin, are chiral and exist as pairs of enantiomers wikipedia.orgnih.govwikidata.orgherts.ac.uk. The study of enantiomeric composition in environmental contaminants is crucial because enantiomers, despite possessing identical physicochemical properties, can exhibit differing biological responses, biodegradation rates, transformation pathways, or bioaccumulation potentials due to their distinct three-dimensional structures and interactions with chiral biological systems wikipedia.org.

Racemic Formation of this compound under Sunlight Conditions

Laboratory experiments involving the exposure of aldrin and dieldrin to natural sunlight consistently demonstrate that this compound is formed as a racemate wikipedia.orgnih.govwikidata.orguni.lu. A racemate is an equimolar mixture of two enantiomers, resulting in an enantiomeric ratio (ER) of 1:1. This observation strongly suggests that the photochemical pathway leading to this compound formation is non-enantioselective. This racemic formation under controlled sunlight conditions provides a baseline for comparison with environmental samples. Other related photoproducts, such as photoheptachlor, have also been observed to form in a 1:1 enantiomeric ratio under similar solid-phase photolysis conditions wikipedia.org.

Chiral Nature of this compound and its Enantiomers in Environmental Processes

Despite its racemic formation under direct sunlight, the enantiomeric composition of this compound in real environmental and biological samples frequently deviates significantly from a 1:1 ratio wikipedia.orgnih.govwikidata.org. Analyses of this compound found in soil and biota samples often show enantiomer compositions that are clearly non-racemic wikipedia.orgnih.govwikidata.org. This deviation from an equimolar mixture in environmental matrices is a strong indicator that enantioselective biological processes are involved in the further transformation or degradation of this compound once it is introduced into complex ecosystems wikipedia.orgnih.govwikidata.org.

For instance, studies on ringed seal liver extracts have revealed that this compound, initially formed as racemic mixtures in the atmosphere, undergoes subsequent enzymatic transformation within these organisms, leading to observed non-racemic enantiomeric ratios uni.lu. This suggests that specific enzymes or microbial communities in biological systems preferentially degrade or metabolize one enantiomer over the other.

However, it is important to note that environmental enantiomeric ratios can vary depending on the specific matrix and conditions. For example, some studies on cod liver oils have reported enantiomer ratios of this compound that are nearly 1.0, suggesting that in certain aquatic systems or fish species, this compound may not undergo significant enantioselective metabolism. This highlights the complexity and variability of enantioselective processes across different environmental compartments and organisms. The table below summarizes key findings regarding the enantiomeric composition of this compound under different conditions.

Table 1: Enantiomeric Composition of this compound under Various Conditions

| Condition/Matrix | Enantiomeric Ratio (ER) | Indication | Source |

| Laboratory (Natural Sunlight) | 1:1 (Racemic) | Non-enantioselective photochemical formation | wikipedia.orgnih.govwikidata.orguni.lu |

| Environmental Soil Samples | Clearly differing from 1:1 | Enantioselective biological processes (e.g., microbial degradation) | wikipedia.orgnih.govwikidata.org |

| Biota Samples (e.g., Ringed Seal Liver) | Non-racemic | Enantioselective enzymatic transformation | wikipedia.orguni.lu |

| Cod Liver Oils | Nearly 1.0 | Limited or no enantioselective metabolism in specific aquatic systems/fish species |

The observed shifts in enantiomeric composition from racemic to non-racemic in environmental samples provide valuable insights into the ongoing degradation and transformation pathways of this compound, emphasizing the role of biological interactions in its environmental fate.

Environmental Fate and Transport Dynamics of Photodieldrin

Environmental Persistence and Longevity in Diverse Compartments

Photodieldrin exhibits considerable persistence in various environmental matrices, a characteristic inherited from its highly stable precursor, dieldrin (B1670511). Its presence in the environment is almost exclusively due to the photochemical conversion of dieldrin.

This compound demonstrates significant longevity in terrestrial ecosystems. Research has confirmed its presence in soils that were treated with aldrin (B1666841) or dieldrin more than 40 years prior, highlighting its high degree of persistence. researchgate.net Although it is a major conversion product of dieldrin, some studies suggest that this compound may be less persistent in soil than dieldrin itself. who.int The further breakdown of this compound in soil is a slow process. Researchers have identified breakdown products such as the bridged equivalent of aldrin dihydrochlordene dicarboxylic acid and the bridged equivalent of the trans-diol, though these metabolites were found in very small quantities. who.int The persistence of this compound is also influenced by enantioselective biological processes that may be involved in its gradual transformation in the soil environment. researchgate.net

Table 1: Summary of this compound Persistence in Soil

| Finding | Implication | Source Citation |

|---|---|---|

| Detected in soils >40 years after original pesticide application. | High long-term persistence in terrestrial environments. | researchgate.net |

| Considered less persistent than its precursor, dieldrin. | Suggests a slow but eventual degradation pathway exists. | who.int |

| Minor breakdown products (e.g., dicarboxylic acid) identified. | Confirms that this compound is not an ultimate terminal residue in soil, though degradation is limited. | who.int |

| Enantioselective biological processes may influence transformation. | Indicates that microbial activity plays a role in its ultimate fate, albeit slowly. | researchgate.net |

The atmospheric fate of this compound is intrinsically linked to its precursor, dieldrin. Dieldrin can enter the atmosphere through volatilization from soil and plant surfaces and can be transported over long distances, often attached to particulate matter. cdc.govepa.gov Laboratory studies have shown that vapor-phase dieldrin is converted to this compound upon irradiation. cdc.govepa.gov This atmospheric transformation is significant, with this compound being described as the ultimate stable photoproduct of dieldrin in the atmosphere because it is resistant to further direct photolysis. tandfonline.com

Despite its stability, information regarding the measured atmospheric concentrations of this compound is scarce. For instance, air samples taken in Ireland in the 1970s contained dieldrin, but its photoproduct was not detected. cdc.gov The atmospheric transport of this compound is therefore understood primarily as the transport of dieldrin, which then converts to this compound. This photoproduct is subsequently removed from the atmosphere via wet and dry deposition, returning to terrestrial and aquatic surfaces. nih.govwho.int

In aquatic environments, this compound can be formed from the degradation of dieldrin present in the water column. fao.orgcdc.gov Like its parent compound, this compound is expected to associate with organic matter and sediment due to its chemical properties. Dieldrin sorbs strongly to sediments, which act as a reservoir for the compound in aquatic systems. taylorandfrancis.compreprints.org Microorganisms in lake water and bottom sediments have been shown to convert dieldrin to this compound, particularly under anaerobic conditions. cdc.govcdc.gov

Studies of cod liver oils have detected significant levels of this compound, sometimes higher than other chlorinated insecticides like chlordane. researchgate.net The enantiomer ratios of this compound in these samples were nearly 1.0, suggesting that the compound is not readily metabolized in aquatic organisms or food webs. researchgate.net This indicates a potential for bioaccumulation, where the compound is taken up by organisms but not easily broken down or excreted.

Abiotic Degradation Processes of this compound in Environmental Systems

Abiotic degradation, particularly through photochemical reactions, is the primary formation pathway for this compound. However, its own susceptibility to further abiotic degradation is limited.

A key characteristic of this compound is its stability against further direct photochemical degradation by sunlight. cdc.govepa.gov The photochemical reaction that converts dieldrin to this compound involves an internal cyclization, which alters the molecule's structure. annualreviews.org This new structure lacks a chromophore that can absorb light in the environmentally relevant solar spectrum (wavelengths >290 nm). epa.govtandfonline.com Consequently, this compound is considered a stable photoproduct, resistant to further direct photolysis in the atmosphere and on surfaces. cdc.govtandfonline.com While laboratory experiments using high-energy, short-wavelength UV light (e.g., 230-300 nm) can induce mineralization of this compound, these conditions are not representative of natural sunlight at the Earth's surface. carnegiescience.edu

Table 2: Photochemical Formation and Stability of this compound

| Process | Description | Outcome | Source Citation |

|---|---|---|---|

| Formation | Irradiation of dieldrin vapor or on surfaces by sunlight or UV light. | Internal cyclization to form this compound. | cdc.govepa.govannualreviews.org |

| Direct Photolysis | Exposure of this compound to natural sunlight (λ >290 nm). | Resistant to further transformation due to lack of a suitable chromophore. | epa.govtandfonline.com |

| Forced Degradation | Irradiation with short-wavelength UV light (e.g., <290 nm) in laboratory settings. | Can be mineralized, but conditions are not environmentally relevant. | carnegiescience.edu |

Indirect photochemical degradation occurs when other substances in the environment, known as sensitizers, absorb light and produce reactive chemical species that can then degrade a target compound. nih.gov In aquatic systems, dissolved organic matter (DOM) is a primary sensitizer (B1316253). nih.gov

Specific research on the indirect photochemical degradation of this compound itself in natural waters is limited. However, some studies provide insights into potential abiotic pathways beyond direct photolysis. Experiments have shown that this compound, when adsorbed onto a surface like silica (B1680970) gel and irradiated with light of wavelengths above 300 nm in a current of oxygen, can be degraded. carnegiescience.edu This suggests that surface-mediated photochemical reactions could contribute to its breakdown in the environment. While the specific reactive species were not detailed, this pathway indicates that under certain conditions, even persistent compounds like this compound can be mineralized over time through processes other than direct photolysis. carnegiescience.edu

Other Abiotic Degradation Mechanisms Affecting this compound (e.g., Clay-Catalyzed Reactions)

Beyond photolysis and hydrolysis, other abiotic processes can influence the environmental persistence of this compound. Reactions catalyzed by soil components, particularly clay minerals, are of notable importance for the related compound dieldrin and are relevant to the fate of this compound.

Research has demonstrated that clay diluents used in pesticide dust formulations can facilitate chemical decomposition. who.int For dieldrin, pronounced reactions were observed with kaolinite (B1170537) and attapulgite (B1143926) clays, especially under acidic conditions. who.intepa.gov A study by Fowkes et al. (1960) highlighted this catalytic effect, showing that at 65°C, the half-life of dieldrin in the presence of kaolinite was 400 minutes. who.int This rate was dramatically accelerated when the kaolinite was acidified, reducing the half-life to just 30 minutes. who.int This indicates that the surface acidity of clay minerals is a critical factor in promoting the degradation of these cyclodiene insecticides.

Conversely, clay content in soil can also have a protective effect. After 168 hours of ultraviolet irradiation, dieldrin applied to different media showed varied levels of photodecomposition: 9.6% on loam soil, 44% on activated charcoal, and only 1.2% on clay soil. cdc.govcdc.gov The primary degradation product identified in these experiments was this compound. cdc.govcdc.gov The reduced degradation on clay surfaces is likely due to the strong adsorption of the compound into the clay's interlayer, which shields the molecules from incident UV radiation. researchgate.net Given that this compound is an isomer of dieldrin, it is anticipated that these clay-catalyzed and photoprotective phenomena similarly influence its environmental persistence.

Biotic Degradation Processes of this compound

Biotic degradation, primarily driven by microorganisms, is a crucial pathway for the transformation of this compound in the environment.

Microbial Degradation Studies and Rates of this compound

Several studies have investigated the capacity of microorganisms to degrade this compound. The soil fungus Trichoderma viride has been identified as particularly effective. In laboratory settings, T. viride was the only one of nine fungal species tested to significantly degrade [14C]-labeled this compound, converting it into water-soluble, non-insecticidal compounds over a period of 4 to 5 weeks. cdnsciencepub.comcdnsciencepub.comnih.gov The amount of these water-soluble products accounted for 32–41% of the initial radiolabeled this compound applied to the culture media. cdnsciencepub.comcdnsciencepub.comnih.govresearchgate.net

The degradation process is directly linked to the metabolic activity of the live fungal mycelia, which absorb the insecticide and excrete the resulting metabolites. cdnsciencepub.comcdnsciencepub.com The rate of degradation is not constant and can be influenced by the presence of other structurally related pesticides. For instance, in cultures of T. viride treated with aldrin and dieldrin, the formation of water-soluble metabolites from this compound was significantly reduced, with only 4–17% of the radiocarbon being converted, compared to 35% in control cultures without the additional pesticides. cdnsciencepub.comresearchgate.net This suggests a competitive inhibition of the metabolic pathway responsible for this compound breakdown.

Microbial Degradation of [14C]this compound by Trichoderma viride

| Condition | Degradation Extent (% of initial radiocarbon) | Timeframe | Key Finding | Reference |

|---|---|---|---|---|

| T. viride culture (control) | 32-41% conversion to water-soluble metabolites | 4-5 weeks | T. viride is capable of significantly degrading this compound. | cdnsciencepub.comcdnsciencepub.comnih.gov |

| T. viride culture + aldrin and dieldrin | 4-17% conversion to water-soluble metabolites | 4-5 weeks | Degradation is inhibited by the presence of structurally similar insecticides. | cdnsciencepub.comresearchgate.net |

Identification of Microorganisms Capable of this compound Biotransformation

A specific range of microorganisms has been identified in the biotransformation of this compound. Much of the research has focused on its formation from dieldrin, which provides insight into the microbes that interact with this compound.

Fungi : The soil fungus Trichoderma viride is the most prominently cited organism capable of directly degrading this compound. cdnsciencepub.comcdnsciencepub.comresearchgate.netapwss.org.in Other fungi, including species of Pseudomonas and Bacillus, have been noted for their ability to attack the dieldrin molecule, which is a precursor to this compound. who.int

Bacteria : Microorganisms isolated from diverse environments such as soil, the water of Lake Michigan, rat intestines, and the rumen of cows have been found to produce this compound as a metabolic product of dieldrin. researchgate.net

Algae : In marine environments, the algae genus Dunaliella has demonstrated the ability to convert dieldrin into this compound. cdc.govcdc.gov

Microorganisms Involved in this compound Biotransformation

| Microorganism | Role | Environment | Reference |

|---|---|---|---|

| Trichoderma viride | Degradation of this compound | Soil | cdnsciencepub.comcdnsciencepub.comapwss.org.in |

| Dunaliella sp. | Formation from dieldrin | Marine | cdc.govcdc.gov |

| Mixed microbial communities | Formation from dieldrin | Soil, water, animal intestines | researchgate.net |

Metabolic Pathways and Metabolite Identification in this compound Biodegradation

The microbial degradation of this compound by organisms like Trichoderma viride involves its transformation into more polar, water-soluble compounds. cdnsciencepub.comcdnsciencepub.com Studies using [14C]this compound showed a progressive decrease in hexane-soluble radioactivity (the parent compound) and a corresponding increase in water-soluble radioactivity (the metabolites) in the fungal culture medium over time. cdnsciencepub.comresearchgate.net These resulting metabolites have been characterized as non-insecticidal, indicating a detoxification process. cdnsciencepub.comcdnsciencepub.comnih.gov

While the exact chemical structures of the water-soluble end products of this compound degradation are not fully elucidated in the available literature, the pathway clearly involves metabolic processes that increase the polarity of the molecule. It has been noted that this compound shares identical metabolites with dieldrin. latrobe.edu.au The primary metabolites identified from dieldrin degradation by various microbes include trans-aldrin diol and ketoaldrin, alongside this compound itself. latrobe.edu.au This suggests that the breakdown of this compound may proceed through similar hydroxylation or oxidation steps. The conversion of dieldrin to this compound can occur through either photochemical reactions or as a direct byproduct of microbial metabolism. latrobe.edu.au

Environmental Factors Influencing Microbial Degradation Efficiency of this compound

The efficiency of this compound's microbial degradation is subject to a variety of environmental factors that can either enhance or inhibit the process.

Presence of Co-contaminants : The microbial degradation of this compound is significantly hindered by the presence of other structurally similar organochlorine insecticides. The addition of aldrin and dieldrin to cultures of Trichoderma viride markedly reduced the degradation rate of this compound. cdnsciencepub.comresearchgate.net

Nutrient Availability : For the broader class of cyclodiene pesticides, the availability of nutrients like carbon and nitrogen is a critical factor for microbial activity. latrobe.edu.auresearchgate.net Fungal degradation of dieldrin, for example, is influenced by the concentration of organic nitrogen and carbon in the soil. latrobe.edu.au

Soil Composition : Soil properties play a crucial role. High organic carbon and clay content can lead to strong adsorption of the compound, reducing its bioavailability to microorganisms and thereby slowing the rate of biodegradation. cdc.gov

Oxygen Levels : The formation of this compound from dieldrin has been observed under both aerobic and anaerobic conditions. cdc.govdioxin20xx.org However, the activity of specific degrading microorganisms like Trichoderma viride is typically studied under aerobic conditions.

pH : The pH of the soil or medium can affect microbial activity and enzyme function, influencing degradation rates. researchgate.net

Enantioselectivity : this compound is a chiral compound, existing as a pair of enantiomers. Environmental conditions can influence which enantiomer is preferentially degraded by microbial communities. researchgate.net

Environmental Occurrence and Distribution of Photodieldrin

Global and Regional Monitoring Studies of Photodieldrin Residues

Specific global or regional monitoring programs exclusively targeting this compound are not common. Instead, this compound is typically included as an analyte in broader environmental monitoring studies that screen for a range of persistent organic pollutants (POPs) and organochlorine pesticides (OCPs). ryerson.ca These monitoring efforts are often undertaken by governmental environmental protection agencies and research institutions to assess the long-term trends and distribution of legacy contaminants. ryerson.ca The detection of this compound in these studies serves as an indicator of the historical contamination by aldrin (B1666841) and dieldrin (B1670511) and the environmental transformation processes these compounds undergo. cdc.govresearchgate.net

Concentrations and Spatial Distribution in Environmental Matrices

This compound has been detected in various environmental matrices, including soil, aquatic systems, and potentially the atmosphere, reflecting the widespread historical use of its parent compounds.

Soil is a significant reservoir for this compound, primarily due to the conversion of dieldrin on soil surfaces exposed to sunlight. epa.gov The persistence of dieldrin in soil contributes to the long-term formation and presence of this compound. cdc.gov Studies have documented the presence of this compound in soils that were treated with aldrin or dieldrin more than four decades ago, highlighting its long-term persistence in the terrestrial environment. cdc.govresearchgate.net

In one study, this compound was detected in a soil sample at a concentration of 4.4 ng/g, which represented approximately 19% of the co-occurring dieldrin concentration. cdc.govepa.gov Another investigation of aldrin-treated soils found that this compound accounted for 1.5% of the recovered dieldrin. ccme.ca These findings indicate that the photoreaction of dieldrin is a relevant transformation pathway in soil environments. cdc.govresearchgate.net

Table 1: Reported Concentrations of this compound in Soil Samples

| Location/Study Details | This compound Concentration (ng/g) | Percentage Relative to Dieldrin | Reference |

| Soil treated with aldrin/dieldrin >40 years prior | 4.4 | ~19% | cdc.gov, epa.gov |

| Aldrin-treated soils | - | 1.5% of recovered dieldrin | ccme.ca |

This table is interactive and can be sorted by column.

The occurrence of this compound in aquatic environments is plausible due to runoff from contaminated soils and atmospheric deposition. While extensive monitoring data for this compound in water and sediment are limited, the known behavior of its parent compound, dieldrin, suggests a potential for its presence. Dieldrin is frequently detected in freshwater and marine sediments. epa.govornl.gov For instance, in Canadian freshwater sediments, dieldrin concentrations have been found to reach up to 86 µg/kg, and in marine and estuarine sediments, up to 1.6 µg/kg. ornl.gov

Laboratory and field evidence suggest that dieldrin can be converted to this compound in aquatic environments. Microorganisms isolated from lake water and bottom sediments have been shown to convert dieldrin to this compound under anaerobic conditions. cdc.gov Furthermore, studies on marine algae of the genus Dunaliella have demonstrated their ability to degrade dieldrin, with 8.5% being transformed into this compound. cdc.gov Although these studies confirm the formation pathways in aquatic systems, comprehensive field data on this compound concentrations in water and sediment remain scarce.

The atmosphere is a potential medium for the presence and long-range transport of this compound. Dieldrin can be transformed into this compound in the atmosphere through photochemical reactions. Dieldrin itself is known to be subject to atmospheric transport, existing in both the vapor and particulate phases, which allows it to travel long distances from its source. cdc.gov

However, monitoring data for atmospheric this compound are very limited. An older study conducted in Ireland in 1973 detected dieldrin in air samples but did not find its photoproducts, including this compound. cdc.gov While laboratory studies have confirmed that dieldrin can be photoisomerized to this compound, and it is expected to form in the atmosphere, there is a lack of recent and comprehensive monitoring data to confirm its ambient concentrations and transport on a regional or global scale. researchgate.net

Enantiomeric Ratios of this compound in Environmental Samples

This compound is a chiral compound, meaning it exists as a pair of non-superimposable mirror-image molecules called enantiomers. cdc.govresearchgate.net The formation of this compound from the irradiation of aldrin or dieldrin with natural sunlight results in a racemic mixture, which contains equal amounts of both enantiomers (a 1:1 ratio). cdc.govresearchgate.netornl.gov

While this compound is produced as a racemic mixture, analyses of environmental samples have revealed that its enantiomeric composition often deviates significantly from the 1:1 ratio. cdc.govepa.govresearchgate.netornl.gov This departure from a racemic composition is a strong indicator that enantioselective processes are occurring in the environment. cdc.govresearchgate.net

Specifically, the analysis of soil and biota samples has shown that one enantiomer is preferentially degraded over the other. cdc.govresearchgate.net This enantioselectivity is attributed to biological processes, where microorganisms metabolize one enantiomer at a different rate than the other. cdc.govresearchgate.net The presence of non-racemic this compound in soils treated with aldrin or dieldrin decades ago provides evidence for the long-term influence of enantioselective biological degradation on the fate of this contaminant in the environment. cdc.govresearchgate.net

Implications of Enantioselectivity for Environmental Fate Assessment of this compound

Initially, the formation of this compound in the environment through the photolysis of aldrin and dieldrin results in a racemic mixture, meaning a 1:1 ratio of its two enantiomers. nih.govacs.orgresearchgate.net However, analyses of environmental samples, including soil and biota, have revealed that this compound is often present in non-racemic compositions, with one enantiomer being more abundant than the other. nih.govacs.orgresearchgate.net This deviation from a racemic mixture is a strong indicator of enantioselective biological processes occurring in the environment. nih.govacs.orgresearchgate.net

The primary mechanism driving this enantiomeric shift is the stereoselective metabolism by microorganisms and higher organisms. Enzymes, being chiral themselves, can exhibit preferential binding and degradation of one enantiomer over the other. This leads to the faster degradation of the more susceptible enantiomer, resulting in an enrichment of the more persistent enantiomer in the environment. The presence of this compound with a non-racemic composition in soil that was treated with aldrin or dieldrin more than four decades ago underscores the long-term significance of these enantioselective degradation processes. nih.govacs.orgresearchgate.net

The enantiomeric composition of this compound can vary significantly across different environmental matrices, reflecting the diverse microbial communities and metabolic pathways present. For instance, studies have identified notable differences in the enantiomeric ratios (ERs) of this compound in various soil types and in biological samples. An ER greater than 1 indicates a predominance of the first-eluting enantiomer in chiral analysis, while an ER less than 1 signifies a predominance of the second-eluting enantiomer. An ER of 1 represents a racemic mixture.

Detailed Research Findings

Research has provided quantitative evidence of the enantioselective fate of this compound in the environment. The following tables present data from studies that have measured the enantiomeric ratios of this compound in soil and biota.

Table 1: Enantiomeric Ratio of this compound in Soil Samples

| Location/Sample Type | Enantiomeric Ratio (ER) | Predominant Enantiomer |

| Agricultural Soil 1 | 1.4 ± 0.03 | First-eluting |

| Agricultural Soil 2 | 2.2 | First-eluting |

| Industrial Soil | ~1.0 | Racemic |

Data sourced from Buser et al. (2009). acs.org

The data in Table 1 clearly demonstrates the enantioselective degradation of this compound in agricultural soils, with a preferential degradation of the second-eluting enantiomer. acs.org In contrast, the industrial soil sample showed a nearly racemic mixture, which could suggest that photochemical formation is the dominant process in that specific environment, with less significant microbial degradation. acs.org

Table 2: Enantiomeric Ratio of this compound in Biota

| Sample Type | Enantiomeric Ratio (ER) | Predominant Enantiomer |

| Cod Liver Oil | 1.4 ± 0.05 | First-eluting |

Data sourced from Buser et al. (2009). acs.org

The analysis of cod liver oil also reveals a non-racemic composition of this compound, indicating that enantioselective processes such as metabolism and bioaccumulation are occurring within the aquatic food web. acs.org

Furthermore, if the enantiomers exhibit different toxicities, the enrichment of the more toxic enantiomer could lead to an underestimation of the environmental risk. Therefore, a comprehensive environmental fate assessment of this compound necessitates an enantiomer-specific approach. This includes the development of analytical methods to quantify individual enantiomers in various environmental matrices and conducting studies to determine the enantioselective degradation rates and toxicities. By incorporating enantioselectivity into risk assessment frameworks, a more accurate and realistic understanding of the environmental behavior and impact of this compound can be achieved.

Bioaccumulation and Trophic Transfer of Photodieldrin in Non Human Organisms

Uptake and Accumulation of Photodieldrin in Aquatic Biota

The aquatic environment serves as a significant reservoir for this compound, where it becomes available for uptake by a range of organisms.

Studies have demonstrated the uptake and metabolism of this compound by freshwater algae and microcrustaceans. researchgate.netuidaho.eduethernet.edu.et For instance, the freshwater alga Ankistrodesmus amalloides and the microcrustacean Daphnia pulex have been shown to pick up this compound from their environment. researchgate.netuidaho.eduethernet.edu.et Research indicates that marine algae of the genus Dunaliella can degrade dieldrin (B1670511) to this compound, with a conversion rate of 8.5%. cdc.gov This transformation contributes to the presence of this compound in the aquatic food web.

The bioconcentration of this compound has been observed in various aquatic organisms. For example, in a model ecosystem, the bioconcentration factors (BCFs) for dieldrin, the precursor to this compound, were found to be 7,480 in algae and 6,145 in fish, highlighting the significant potential for these compounds to accumulate in aquatic life. cdc.gov While specific BCFs for this compound are less commonly reported, the process of its formation from dieldrin within aquatic systems suggests its subsequent bioaccumulation. cdc.gov

Table 1: Uptake and Metabolism of this compound in Aquatic Organisms This table is interactive. You can sort and filter the data.

| Organism | Compound(s) Studied | Key Finding | Reference(s) |

|---|---|---|---|

| Ankistrodesmus amalloides (freshwater alga) | DDT, dieldrin, this compound | Demonstrated uptake and metabolism of this compound. | researchgate.netuidaho.eduethernet.edu.et |

| Daphnia pulex (microcrustacean) | DDT, dieldrin, this compound | Showed uptake and metabolism of this compound. | researchgate.netuidaho.eduethernet.edu.et |

| Dunaliella sp. (marine alga) | Aldrin (B1666841), dieldrin | Degraded 8.5% of dieldrin to this compound. | cdc.gov |

| Fish and Snails | Aldrin, dieldrin | In a model ecosystem, BCFs for aldrin were 3,140 in fish and 44,600 in snails. Measured BCFs for dieldrin were 2,700 in fish and 61,657 in snails. | cdc.gov |

Preliminary data suggest that this compound is likely not bioaccumulated more than its parent compound, dieldrin. researchgate.netnih.gov Studies in experimental animals have indicated that the accumulation of this compound in adipose tissue is less than that of dieldrin. who.intwho.intwho.int This suggests that while this compound is persistent, its potential to concentrate in the fatty tissues of organisms may be lower than that of dieldrin.

The high capacity for aquatic organisms to concentrate dieldrin directly from the water is a significant factor in its bioaccumulation, with concentration through the food chain being of lesser importance. who.int Given that this compound is a metabolite of dieldrin, its presence in aquatic organisms is intrinsically linked to the bioaccumulation of dieldrin. researchgate.netnih.gov

Presence and Distribution of this compound in Terrestrial Organisms

This compound has been detected in a variety of terrestrial organisms, indicating its transfer from the environment into terrestrial food webs. researchgate.netnih.govwho.int Dieldrin, and by extension its photoproduct this compound, is accumulated by a wide range of organisms, primarily as dieldrin. who.int

In Nigeria, a study conducted after the aerial application of dieldrin for tsetse fly control investigated the uptake of dieldrin and its photo-isomerization product, this compound, in various game animals. fao.org Samples of liver and brain tissue were analyzed for residues. Mean residual levels of dieldrin and this compound in the brain, liver, and kidney of animals such as reedbuck, oribi, and hyena were found to be below 1 ppm in post-spray samples. fao.org Fifteen to 21 months after spraying, the highest recorded level was 0.04 ppm. fao.org

The presence of this compound in soil treated with aldrin or dieldrin more than 40 years prior demonstrates the long-term persistence and environmental relevance of this photoreaction product. researchgate.netnih.gov The conversion of dieldrin to this compound on plant surfaces, such as cabbage leaves, has also been documented. carnegiescience.edu

Enantioselective Bioaccumulation and Metabolism of this compound in Biota

This compound is a chiral compound, meaning it exists as a pair of non-superimposable mirror images called enantiomers. researchgate.netnih.gov While this compound is formed as a racemic mixture (a 1:1 ratio of its enantiomers) from the photolysis of aldrin and dieldrin by natural sunlight, its enantiomeric composition in biological and environmental samples often deviates from this ratio. researchgate.netnih.govacs.org This indicates that enantioselective biological processes are involved in its bioaccumulation and transformation. researchgate.netnih.gov

Analysis of environmental and biological samples, including soil and biota, has shown that this compound is present with enantiomer compositions that clearly differ from the 1:1 ratio of a racemic mixture. researchgate.netnih.govacs.org This enantiomeric profiling is a crucial aspect of understanding the fate of chiral contaminants in the environment, as enantiomers can have different biological activities and degradation pathways. researchgate.nettandfonline.com The full enantiomer resolution of this compound has been achieved using specialized gas chromatography techniques. researchgate.netnih.govacs.org

The observed non-racemic composition of this compound in biota points to enantioselective biological processes. researchgate.netnih.gov These processes can include differential uptake, metabolism, and excretion of the individual enantiomers. Enzymes within organisms are chiral and can therefore interact differently with each enantiomer of a chiral compound, leading to one enantiomer being metabolized or eliminated more rapidly than the other. researchgate.netresearchgate.net

The deviation from a racemic mixture in environmental samples is a strong indicator that biotic processes, rather than just abiotic ones, are acting on the compound. researchgate.net The study of enantiomeric fractions (EFs) helps to elucidate the relative contributions of direct sources versus biotransformation from precursor compounds. researchgate.net For this compound, the enantioselective processes in soil and biota contribute to its ultimate environmental fate and the specific enantiomeric signature found in different organisms. researchgate.netnih.gov

Advanced Analytical Methodologies for Photodieldrin Research

Chromatographic Techniques for Photodieldrin Separation and Quantification

Gas chromatography (GC) stands as the primary technique for the analysis of this compound, a volatile and thermally stable organochlorine compound. Both non-enantioselective and enantioselective GC approaches are employed, often coupled with mass spectrometry for definitive identification and quantification.

Non-Enantioselective Gas Chromatography Approaches for this compound

Researchers have employed a variety of capillary columns for this purpose. Columns with different polarities, such as the intermediate polarity DB-35ms and the low polarity DB-XLB, have been used in the analysis of related cyclodiene pesticides. researchgate.net Other commonly used achiral columns include those with SE-54 and DB 5 MS stationary phases. dioxin20xx.org The selection of the column is critical as it influences the separation of this compound from other co-extracted compounds and isomers. For instance, while some photo-cis-chlordane isomers were only partly separable on achiral columns like SE-54 and DB 5 MS, they could be fully resolved using chiral columns. dioxin20xx.org

Detection is most commonly achieved using an electron capture detector (ECD), which is highly sensitive to electrophilic compounds like the chlorinated this compound. researchgate.netepa.gov Flame ionization detectors (FID) have also been used in conjunction with multidimensional GC systems. researchgate.net These non-enantioselective methods provide essential data on the presence and concentration of this compound in environmental and technical samples. researchgate.netacs.orgnih.gov

Enantioselective Gas Chromatography with Chiral Stationary Phases for this compound Resolution

Understanding the environmental fate and biological processing of this compound necessitates the separation and quantification of its individual enantiomers. This compound is a chiral molecule, and its enantiomers can exhibit different biological activities and degradation rates. researchgate.netacs.orgnih.gov Enantioselective gas chromatography, using columns coated with a chiral stationary phase (CSP), is the key technique for this purpose.

Full enantiomeric resolution of this compound has been successfully achieved using CSPs based on modified cyclodextrins. researchgate.netacs.orgnih.gov Specific examples include:

Silylated gamma-cyclodextrin: This chiral selector has proven effective in achieving the full enantiomer resolution of this compound. researchgate.netacs.orgnih.gov

Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-ß-cyclodextrin/OV 17: A capillary column with this CSP (50% w/w) has been used to achieve baseline separation of this compound enantiomers, as well as those of other related photocyclodienes like photoheptachlor. dioxin20xx.org

These chiral separations have been instrumental in discovering that while this compound is formed as a racemate (a 1:1 mixture of enantiomers) through photochemical reactions in the environment, its presence in soil and biota often shows enantiomer compositions that deviate significantly from this ratio. researchgate.netacs.orgnih.gov This indicates that enantioselective biological processes are involved in its transformation and degradation. researchgate.netacs.orgnih.gov For example, analysis of Arctic ringed seal liver extracts revealed enantiomeric ratios (ERs) for this compound that were consistently below 1.0, suggesting preferential metabolism or disposition of one enantiomer. dioxin20xx.org

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) Applications in this compound Analysis

The coupling of high-resolution gas chromatography (HRGC) with mass spectrometry (MS) provides a powerful tool for the definitive identification and quantification of this compound, even at trace levels in complex matrices. researchgate.netresearchgate.net HRGC offers superior separation efficiency compared to conventional GC, while MS provides structural information and high selectivity.

Chiral multidimensional gas chromatography combined with high-resolution mass spectroscopy (CHRG-HRMS) has been particularly effective. researchgate.net This technique allows for the detection of this compound and its enantiomers in challenging samples like fish and cod liver oils at high concentrations relative to other chlorinated insecticides. researchgate.net The use of HRGC-MS is crucial for confirming the identity of peaks observed in chromatograms, especially when analyzing environmental samples where numerous contaminants may be present. researchgate.netresearchgate.net The high resolving power of the mass spectrometer helps to distinguish the analyte from matrix interferences, thereby improving the accuracy of quantification. nih.govnih.gov

| Technique | Column Type | Stationary Phase/Chiral Selector | Detector | Application | Reference |

|---|---|---|---|---|---|

| Non-Enantioselective GC | Capillary | SE-54, DB 5 MS | Not Specified | Separation of photo-cis-chlordane isomers (partially successful for achiral columns) | dioxin20xx.org |

| Enantioselective GC | Capillary | Silylated gamma-cyclodextrin | MS | Full enantiomer resolution of this compound | researchgate.netacs.orgnih.gov |

| Enantioselective GC | Capillary | Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-ß-cyclodextrin/OV 17 | Not Specified | Baseline separation of this compound enantiomers in ringed seal extracts | dioxin20xx.org |

| CHRG-HRMS | Multidimensional Chiral | Not Specified | HRMS | Detection of this compound and its enantiomers in fish and cod liver oils | researchgate.net |

Spectrometric Techniques for this compound Structural Elucidation and Quantification

Mass spectrometry is the cornerstone spectrometric technique for this compound analysis, providing both qualitative structural information and quantitative data. Its coupling with GC is standard practice in modern analytical laboratories.

Mass Spectrometry (MS) Techniques (e.g., Electron Capture Negative Ionization Mass Spectrometry) for this compound

Various ionization techniques can be used in the mass spectrometric analysis of this compound, with the choice depending on the analytical objective.

Electron Impact (EI) Mass Spectrometry: EI is a common ionization method that can provide characteristic fragmentation patterns useful for structural elucidation and library matching. dokumen.pub However, for some complex molecules, EI can lead to extensive fragmentation, sometimes obscuring the molecular ion. dokumen.pubcardiff.ac.uk

Electron Capture Negative Ionization (ECNI) Mass Spectrometry: ECNI is a highly sensitive and selective ionization technique for electrophilic compounds containing halogens, such as this compound. researchgate.netwikipedia.org In ECNI, low-energy electrons are captured by the analyte molecules, forming negative ions. This process often results in less fragmentation and a strong signal for the molecular ion or a high-mass fragment, enhancing selectivity and lowering detection limits. wikipedia.org The combination of HRGC with ECNI-MS is a powerful approach for analyzing this compound and other chlorinated contaminants in environmental samples. researchgate.netresearchgate.net

Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique than EI that produces less fragmentation and often a more abundant protonated molecule, which aids in molecular weight determination. dokumen.pub Both positive and negative ion CI can add a new dimension to the MS identification and characterization of pesticide metabolites. dokumen.pub

Spectrometric Applications in Environmental and Biological Sample Analysis of this compound

The application of GC-MS techniques has enabled the detection and quantification of this compound in a wide array of environmental and biological samples, shedding light on its distribution and fate.

Studies using chiral multidimensional gas chromatography/high-resolution mass spectroscopy (CHRG-HRMS) have successfully detected this compound in various fish and cod liver oil samples. researchgate.net In many of these samples, the concentration of this compound was found to be significantly higher than other well-known chlorinated hydrocarbon insecticides. researchgate.net The instrumental limits of detection for this method ranged from 0.1 to 1.2 ng/mL. researchgate.net

In another study, this compound was detected in the lower mg/kg range (on an extractable organic matrix basis) in liver extracts of Arctic ringed seals. dioxin20xx.org The analysis of these samples using enantioselective GC-MS revealed non-racemic mixtures of this compound, highlighting in-vivo enantioselective processes. dioxin20xx.org Similarly, the analysis of soil samples treated with aldrin (B1666841) or dieldrin (B1670511) over 40 years prior showed the presence of this compound with enantiomer compositions that differed from the 1:1 ratio expected from purely abiotic formation. researchgate.netacs.org This provides strong evidence for the long-term persistence of this compound and its enantioselective degradation in the terrestrial environment. researchgate.netacs.org

| Sample Matrix | Analytical Technique | Concentration Range | Enantiomeric Ratio (ER) | Key Finding | Reference |

|---|---|---|---|---|---|

| Fish and Cod Liver Oils | CHRG-HRMS | LOD: 0.1-1.2 ng/mL; Concentrations often higher than other OCs | Nearly 1.0 in fish oils; Different from 1.0 in cod liver oils | This compound is prevalent in aquatic systems and may not be metabolized in some fish species. | researchgate.netnih.gov |

| Arctic Ringed Seal Liver | Enantioselective GC | Lower mg/kg EOM range | <1.00 | Evidence of enantioselective enzymatic transformation in marine mammals. | dioxin20xx.org |

| Soil (historically treated) | Enantioselective GC-MS | Not specified | Clearly differing from 1:1 | Documents long-term persistence and enantioselective biological degradation in soil. | researchgate.netacs.org |

Advanced Sample Preparation and Extraction Methods for this compound

The accurate determination of this compound in various environmental and biological matrices is contingent upon effective sample preparation and extraction. These initial steps are critical for isolating the target analyte from complex sample constituents that can interfere with subsequent analysis. Over the years, methodologies have evolved from classical solvent extraction techniques to more advanced and efficient approaches.

Traditional methods for extracting this compound and related organochlorine pesticides often involved liquid-liquid extraction (LLE) or Soxhlet extraction. For instance, early methods for analyzing this compound in animal tissues and milk utilized hexane (B92381) and isopropyl alcohol for extraction, followed by a cleanup step using acetonitrile (B52724) partitioning and alumina (B75360) column chromatography. journals.co.za While effective, these methods are often time-consuming and require large volumes of organic solvents. scribd.com

To address the limitations of classical methods, several advanced sample preparation and extraction techniques have been developed and applied to this compound analysis. These methods aim to improve efficiency, reduce solvent consumption, and enhance sample throughput.

Solid-Phase Extraction (SPE) has been employed for the cleanup and preconcentration of this compound from various sample extracts. In one method, Tenax solid-phase extraction was used to determine the bioavailable fraction of drins, including dieldrin which can convert to this compound, in sediments. researchgate.net This technique helps to isolate the analytes of interest from interfering matrix components.

Matrix Solid-Phase Dispersion (MSPD) offers a streamlined approach by combining extraction and cleanup into a single step. This technique has been recognized as a promising alternative to classical methods for monitoring residues in aquatic species, as it can reduce costs and improve throughput. scribd.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that has been successfully used for the preconcentration of this compound and other endocrine-disrupting compounds from wastewater samples before gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netiwaponline.com This method is known for its speed, simplicity, and low consumption of organic solvents. iwaponline.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and versatile technique for pesticide residue analysis in a wide range of matrices, including soil and food. taylorandfrancis.comnih.govmdpi.com Originally developed for fruits and vegetables, the QuEChERS approach has been adapted for the analysis of pesticides in complex matrices like soil. nih.govmdpi.com The method involves an initial extraction with an organic solvent (commonly acetonitrile) in the presence of salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. mdpi.com The application of the QuEChERS method has been noted for its efficiency in determining pesticides in fish. taylorandfrancis.com

The choice of extraction and cleanup method is highly dependent on the sample matrix. For example, the analysis of this compound in cod liver oils required a method using gel permeation chromatography for cleanup prior to analysis by comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOFMS). researchgate.net For animal tissues like muscle, liver, and fat, blending with a hexane-isopropanol mixture followed by filtration and further extraction has been utilized. journals.co.za

The table below summarizes various sample preparation and extraction methods used in this compound research, highlighting the diversity of matrices and analytical approaches.

| Matrix | Sample Preparation/Extraction Method | Detection Method | Reference |

| Milk | Isopropyl alcohol and hexane extraction, acetonitrile partitioning, alumina column cleanup. | Gas Chromatography (GC) | journals.co.za |

| Muscle and Liver Tissue | Blending with hexane/isopropanol mixture, filtration, re-extraction with hexane. | Gas Chromatography (GC) | journals.co.za |

| Fat | Refluxing with hexane, centrifugation. | Gas Chromatography (GC) | journals.co.za |

| Whole Fish | Solvent extraction, AC for cleanup. | GLC-ECD and TLC | scribd.com |

| Wastewater | Dispersive Liquid-Liquid Microextraction (DLLME). | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netiwaponline.com |

| Sediment | Tenax Solid-Phase Extraction. | Not Specified | researchgate.net |

| Cod Liver Oil | Gel Permeation Chromatography (GPC) cleanup. | GCxGC-TOFMS | researchgate.net |

| Soil | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). | GC-MS, HPLC-MS/MS | nih.govmdpi.com |

Future Directions and Research Gaps in Photodieldrin Science

Refined Understanding of Environmental Transformation Kinetics of Photodieldrin

A foundational research gap exists in the detailed quantitative understanding of this compound's formation and degradation kinetics. This compound is formed via the photolysis of dieldrin (B1670511) in the presence of sunlight, a process observed on plant surfaces and in water. researchgate.netwho.int Dieldrin is known to slowly photorearrange to this compound, with one study suggesting a half-life of four months in water. taylorandfrancis.com However, the precise rates of these transformations under the full spectrum of environmental conditions remain poorly defined.

Future research must focus on establishing robust kinetic models. This includes investigating how transformation rates are influenced by various factors such as light intensity and wavelength (UVA, UVB), the presence of photosensitizers, and the physical matrix (e.g., soil type, water body characteristics). who.intjst.go.jp Studies have shown that mineral substrates can markedly influence the rate of pesticide degradation. who.int While some work has noted that this compound is likely less persistent in soil than dieldrin itself and identified minor breakdown products, its ultimate fate and the kinetics of its degradation have received little attention. who.int It is also known that microorganisms in anaerobic conditions, such as those in lake-bottom sediments, can convert dieldrin to this compound, a pathway that requires further kinetic analysis. cdc.govcdc.gov

Table 1: Factors Influencing this compound Transformation Kinetics

| Influencing Factor | Known Effects & Research Gaps | Reference |

|---|---|---|

| Light Source/Wavelength | Formation is known to be driven by sunlight. Research is needed on the specific impact of different UV ranges (UVA, UVB) on formation and degradation rates. | researchgate.netjst.go.jp |

| Environmental Matrix | Transformation occurs on plant leaves, in water, and in soil. The rate is influenced by the substrate (e.g., river sand). Quantitative data across varied soil and water types are lacking. | who.intwho.int |

| Photosensitizers | Sensitizers like rotenone (B1679576) can significantly accelerate the conversion of dieldrin to this compound on leaf surfaces. The role of naturally occurring sensitizers in different ecosystems is a research gap. | who.int |

| Microbial Activity | Anaerobic microbes can convert dieldrin to this compound. The kinetics and prevalence of this biotic formation pathway need to be elucidated. | cdc.govcdc.gov |

Elucidation of Specific Enantioselective Biodegradation Pathways for this compound

This compound is a chiral compound, meaning it exists as a pair of non-superimposable mirror-image molecules called enantiomers. researchgate.net While the photochemical formation of this compound from dieldrin results in a racemic mixture (a 1:1 ratio of the two enantiomers), analyses of environmental samples have revealed enantiomer compositions that deviate significantly from this ratio. researchgate.net This finding is critical as it strongly indicates that enantioselective biological processes are involved in the degradation of this compound in the environment. researchgate.net

The elucidation of these specific biodegradation pathways is a major research frontier. researchgate.net Differences in how organisms interact with each enantiomer can lead to different rates of degradation, accumulation, and toxicity. researchgate.net The key research gap is the identification of the specific microorganisms (bacteria, fungi) and the enzymatic systems responsible for the preferential degradation of one this compound enantiomer over the other. Advanced analytical techniques, such as gas chromatography using chiral selectors like silylated gamma-cyclodextrin, are essential tools for this work. researchgate.net

Table 2: Evidence for and Research Needs in Enantioselective Biodegradation

| Finding | Implication & Future Direction | Reference |

|---|---|---|

| Chiral Nature | This compound exists as a pair of enantiomers. | researchgate.net |

| Racemic Formation | Formation via sunlight produces a 1:1 racemic mixture of enantiomers. | researchgate.net |

| Non-Racemic Environmental Residues | Soil and biota samples show enantiomer ratios clearly different from 1:1. | researchgate.net |

| Research Gap | This strongly suggests enantioselective biodegradation is occurring. The specific microorganisms and enzymatic pathways responsible for this selective degradation are unknown and require identification and characterization. | researchgate.netresearchgate.net |

Comprehensive Modeling of Environmental Fate and Transport

Predicting the long-term behavior and potential exposure risks of this compound requires the development of comprehensive environmental fate and transport models. While some modeling has been done for its parent compound, dieldrin, dedicated models for this compound are lacking. researchgate.net Such models are essential for understanding its partitioning between air, water, and soil, its potential for long-range transport, and its bioaccumulation in food webs.

Future research should focus on developing and validating models that incorporate key physicochemical properties of this compound. This includes adapting existing frameworks, such as gas/particle partitioning models for semi-volatile compounds and hydrodynamic transport models, to specifically simulate this compound. cdc.govresearchgate.net A critical need is the generation of accurate input parameters for these models, including water solubility, vapor pressure, and partition coefficients (e.g., Koc). Furthermore, integrating data on bioaccumulation factors (BAF) is crucial for assessing risks to wildlife and humans. researchgate.netpreprints.org The fact that the atmospheric fate of dieldrin is not fully understood underscores the even larger gap in knowledge for this compound. taylorandfrancis.com

Development of Novel Remediation Strategies for this compound Based on Degradation Insights

Despite its persistence, there has been little research into developing specific remediation technologies for this compound contamination. Future strategies will likely be built upon insights gained from studying the degradation of its more researched precursor, dieldrin.

Several promising avenues for research exist. Bioremediation, using microorganisms that can break down these pollutants, is a key area. For instance, the marine fungus P. miczynskii and white rot fungi of the genus Phlebia have shown potential in degrading dieldrin. researchgate.netjst.go.jp Similarly, the bacterium Pseudonocardia sp. has been identified as a dieldrin degrader. jst.go.jp These organisms should be tested for their efficacy against this compound. Other novel approaches could include the use of biochar amendments to soil, which can enhance microbial activity and sorb contaminants, potentially in combination with phytoextraction. massey.ac.nz Chemical degradation methods, such as dechlorination using iron-based materials, also warrant investigation for their applicability to this compound. jst.go.jp

Table 3: Potential Remediation Strategies for this compound

| Strategy Type | Example/Approach (from Dieldrin Research) | Future Direction for this compound | Reference |

|---|---|---|---|

| Bioremediation (Fungal) | White rot fungi (e.g., Phlebia spp.), Marine fungi (e.g., P. miczynskii) | Screening these and other fungal species for their ability to degrade this compound and its enantiomers. | researchgate.netjst.go.jp |

| Bioremediation (Bacterial) | Pseudonocardia sp. strain KSF27 | Isolating and characterizing bacteria from contaminated sites capable of metabolizing this compound. | jst.go.jp |

| Soil Amendment | Biochar application to enhance microbial activity and reduce contaminant bioavailability. | Investigating the efficacy of different biochar types and application rates for this compound sequestration and degradation. | massey.ac.nz |

| Chemical Degradation | Dechlorination using iron sulphides. | Testing the effectiveness and reaction kinetics of iron-based materials for this compound destruction. | jst.go.jp |

Global Monitoring of Legacy and Emerging this compound Contamination

Effective management of this compound requires a clear picture of its global distribution. As a legacy contaminant, this compound can be found in soils treated with aldrin (B1666841) or dieldrin over four decades ago. researchgate.net However, monitoring for this compound is often inconsistent and less frequent than for its parent compound. Studies have detected dieldrin in various media worldwide, including water, sediment, wildlife, and human milk, long after its ban, highlighting the persistence of these compounds. nih.gov It is logical to assume that this compound is also present in these environments, yet it is often not included in monitoring programs. who.intnoaa.gov

A significant research gap is the lack of systematic, global monitoring for this compound. There is a particular dearth of data from the global south, including regions in Asia, Africa, and South America, where historical pesticide use may have been significant. researchgate.net Future research should establish comprehensive monitoring programs that specifically target this compound in various environmental compartments (air, water, soil, biota). This will help identify contamination hotspots, assess long-term trends, and provide crucial data for risk assessment and environmental modeling efforts.

常见问题

Q. How is photodieldrin formed from dieldrin in environmental systems, and what factors influence this transformation?

this compound is primarily generated through photolysis of dieldrin under UV light exposure (>290 nm) in aquatic or atmospheric environments. Key factors include light intensity, presence of photosensitizers (e.g., humic acids), and pH. For example, dieldrin undergoes isomerization to this compound in sunlight, with half-lives ranging from 54 to 153 hours depending on media (water, soil, or air) . Experimental replication requires controlled UV irradiation setups and monitoring degradation intermediates via gas chromatography-mass spectrometry (GC-MS).

Q. What analytical methods are most effective for identifying and quantifying this compound in environmental samples?

Enantioselective gas chromatography coupled with mass spectrometry (GC-MS) using γ-cyclodextrin chiral columns is the gold standard. This method resolves this compound's enantiomers, which is critical given their differential environmental persistence and toxicity. Non-racemic enantiomer ratios in soil samples, for instance, indicate enantioselective microbial degradation . Method validation should include spiked recovery tests and comparison with certified reference materials.

Q. How does this compound's toxicity compare to dieldrin in aquatic ecosystems?

this compound is 11 times more toxic to aquatic vertebrates (e.g., fish) than dieldrin due to its enhanced bioaccumulation potential and resistance to metabolic breakdown. Toxicity assessments should follow OECD Test Guidelines (e.g., OECD 203 for fish acute toxicity) under controlled light conditions to avoid confounding photodegradation effects .

Advanced Research Questions

Q. How can researchers design experiments to distinguish between microbial degradation and photolytic pathways of dieldrin-to-photodieldrin conversion?

Use a factorial design with variables: (1) light exposure (UV vs. dark), (2) microbial activity (sterilized vs. non-sterilized soil/water), and (3) time. Quantify intermediates (e.g., this compound, dieldrin) via GC-MS. For example, anaerobic microbial conversion in lake sediments produces this compound without light, whereas photolysis dominates in surface waters . Include isotopically labeled dieldrin (e.g., -dieldrin) to track transformation pathways.

Q. How can contradictions in reported environmental persistence data for this compound be resolved?

Discrepancies in half-lives (e.g., 54–201 days in water ) arise from variable experimental conditions (e.g., light intensity, matrix composition). Meta-analyses should standardize parameters using OECD Guideline 316 (phototransformation in water) and report quantum yields. Cross-validate findings with field studies measuring this compound in historically contaminated soils .

Q. What methodologies enable enantiomer-specific analysis of this compound, and why is this critical for risk assessment?

Enantioselective GC-MS with β- or γ-cyclodextrin columns achieves baseline resolution of this compound enantiomers. This is essential because enantiomers exhibit differential toxicity and degradation rates. For instance, non-racemic ratios in biota suggest selective bioaccumulation, necessitating chiral-specific regulatory thresholds .

Q. How do microbial communities influence the enantioselective degradation of this compound in soil?

Conduct microcosm experiments with soil spiked with racemic this compound, comparing sterile vs. live conditions. Use 16S rRNA sequencing to correlate enantiomer depletion with microbial taxa. For example, Pseudomonas spp. preferentially degrade (+)-photodieldrin, altering enantiomer ratios over time .

Q. What experimental models are appropriate for assessing this compound's carcinogenic potential, and what limitations exist?

Rodent models (e.g., Osborn-Mendel rats, B6C3F1 mice) under OECD Guideline 451 (carcinogenicity studies) are standard. However, negative results may reflect species-specific metabolic pathways rather than absolute safety. Complementary in vitro assays (e.g., Ames test for mutagenicity) and dose-response modeling are recommended .

Q. How can researchers evaluate synergistic effects of this compound with co-occurring pollutants (e.g., organophosphates) in agricultural soils?

Apply factorial toxicity tests (e.g., ISO 11269-2 for plant growth inhibition) with binary mixtures. Use concentration addition or independent action models to predict interactions. For example, this compound and fenitrothion exhibit additive toxicity in locust control studies, requiring adjusted application thresholds .

Methodological Notes

- Data Contradiction Analysis : Compare laboratory half-lives with field measurements to account for matrix effects (e.g., organic carbon content in soil ).

- Experimental Replication : Follow Beilstein Journal guidelines for detailed method reporting, including instrument parameters (e.g., GC column specifications) and raw data deposition .

- Ethical Compliance : Adhere to institutional review protocols for toxicity studies involving vertebrates, citing IACUC or equivalent approvals .